molecular formula C19H17N3O2S B11367485 N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11367485
M. Wt: 351.4 g/mol
InChI Key: HSVRYKRGENJANT-UHFFFAOYSA-N
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Description

“N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide” typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioamides.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the acetamidophenyl group under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions can target the acetamido group or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide” depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The thiazole ring is often involved in binding interactions, while the acetamido and phenyl groups can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-phenylthiazole share structural similarities.

    Acetamidophenyl Derivatives: Compounds such as N-(4-acetamidophenyl)acetamide have similar functional groups.

Uniqueness

“N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H17N3O2S/c1-13(23)20-15-8-5-9-16(10-15)21-18(24)11-17-12-25-19(22-17)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

HSVRYKRGENJANT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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